



Technical Support Center: CCT251545 Animal Model Toxicity and Side Effects

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Compound of Interest		
Compound Name:	CCT251545	
Cat. No.:	B606553	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the toxicity and side effects of the CDK8/19 inhibitor **CCT251545** in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general toxicity profile of **CCT251545** in animal models?

A1: CCT251545 is a potent and selective chemical probe for CDK8 and CDK19.[1][2][3] In some mouse tumor models, CDK8/19 inhibitors, including CCT251545, have shown therapeutic effects with no apparent systemic toxicity.[4] However, a close analog, CCT251921, did cause detectable weight loss in mice.[4][5] When CCT251921 and another CDK8/19 inhibitor were tested in rats and dogs, they produced multiple significant toxicities, including mortality.[4][5]

Q2: Is the observed toxicity of CDK8/19 inhibitors an on-target effect?

A2: There is conflicting evidence regarding the source of toxicity. While one study initially suggested that the adverse effects of the related compound CCT251921 were on-target effects of CDK8/19 inhibition, a subsequent study has indicated that the systemic toxicity is unlikely to be caused by inhibition of CDK8/19.[4] This later study suggests that major off-target effects of CCT251921 could be responsible for the observed toxicity.[4]



Q3: What are the known pharmacokinetic properties of CCT251545?

A3: The in vivo pharmacokinetic properties of **CCT251545** have been assessed in mice, rats, and dogs. It was found to have moderate clearance and good oral bioavailability (F > 50%) at a low oral dose of 0.5 mg/kg, deeming it suitable for in vivo testing.[6]

Q4: Has CCT251545 shown efficacy in animal models at non-toxic doses?

A4: Yes. **CCT251545** has demonstrated in vivo activity in WNT-dependent tumor models.[1][3] [7] For instance, it has been shown to inhibit the growth of MMTV-WNT-1 breast cancers and APC-mutant SW620 human colorectal cancer xenografts in mice at exposure levels that exceed the cellular GI50.[6]

Q5: Are there any specific adverse events reported for **CCT251545** or its analogs?

A5: For the close analog CCT251921, detectable weight loss was noted in mice.[4][5] In rats and dogs, more severe toxicities were observed for CCT251921, including lethality.[4] The specific nature of these toxicities is not fully detailed in the provided search results.

Troubleshooting Guide

Issue: Unexpected weight loss or signs of toxicity in mice treated with **CCT251545**.

Possible Cause: While some studies report no systemic toxicity, a closely related compound, CCT251921, did induce weight loss in mice.[4][5] The doses used in your experiment may be approaching a toxic threshold.

Troubleshooting Steps:

- Review Dosing Regimen: Compare your dosing regimen to those published in efficacy studies where no toxicity was reported. For example, oral dosing of 18.75, 37.5, and 75 mg/kg bid for 2 days was used in one mouse model of intestinal hyperplasia.[1]
- Monitor Animal Health: Implement a comprehensive animal health monitoring plan, including daily body weight measurements and clinical observations.
- Consider Off-Target Effects: Be aware that observed toxicities may not be related to CDK8/19 inhibition but could stem from off-target activities.[4]



 Dose Reduction: If toxicity is observed, consider reducing the dose to the lowest effective level based on pharmacodynamic markers.

Issue: Difficulty correlating in vitro potency with in vivo toxicity.

Possible Cause: The potent cellular activity of **CCT251545** may not directly translate to in vivo toxicity, as pharmacokinetic and pharmacodynamic factors play a significant role. Additionally, the toxicity of related compounds may be due to off-target effects, which might not be apparent in standard in vitro assays.[4]

Troubleshooting Steps:

- Pharmacodynamic Monitoring: Utilize a reliable in vivo pharmacodynamic biomarker, such as the reduction of phospho-STAT1-Ser727, to confirm target engagement at non-toxic doses.
 [1]
- Pharmacokinetic Analysis: Conduct pharmacokinetic studies in your specific animal model to understand the exposure levels achieved with your dosing regimen. CCT251545 has been shown to have moderate clearance and good oral bioavailability in preclinical species.
- Review Selectivity Profile: **CCT251545** is highly selective for CDK8/19, but it's important to be aware of any potential off-target kinases, such as GSK3α and GSK3β, for which it has weaker inhibitory activity.[1]

Quantitative Toxicity and Efficacy Data

Table 1: In Vivo Efficacy Studies of CCT251545 in Mouse Models



Animal Model	Dosing Regimen	Outcome	Reference
Dox-inducible mutant β-catenin intestinal hyperplasia	18.75, 37.5, 75 mg/kg bid (oral) for 2 days	Dose-dependent reduction in hyperplastic crypt length	[1]
MMTV-WNT1-induced murine breast cancer allografts	37.5 and 75 mg/kg qd or bid	Decrease in tumor growth rate	[1]
APC-mutant SW620 human colorectal cancer xenografts	Not specified	Inhibition of tumor growth	[6]

Experimental Protocols

Protocol 1: In Vivo Assessment of CCT251545 in a Mouse Model of Intestinal Hyperplasia

- Animal Model: Mice with doxycycline (dox)-inducible mutant β-catenin transgene.
- Treatment Groups:
 - Vehicle control.
 - CCT251545 at 18.75 mg/kg bid (oral).
 - CCT251545 at 37.5 mg/kg bid (oral).
 - CCT251545 at 75 mg/kg bid (oral).
- Dosing: Oral administration twice daily for 2 days.
- Endpoints:
 - Measurement of hyperplastic crypt length.
 - Quantification of cell proliferation via BrdU staining.

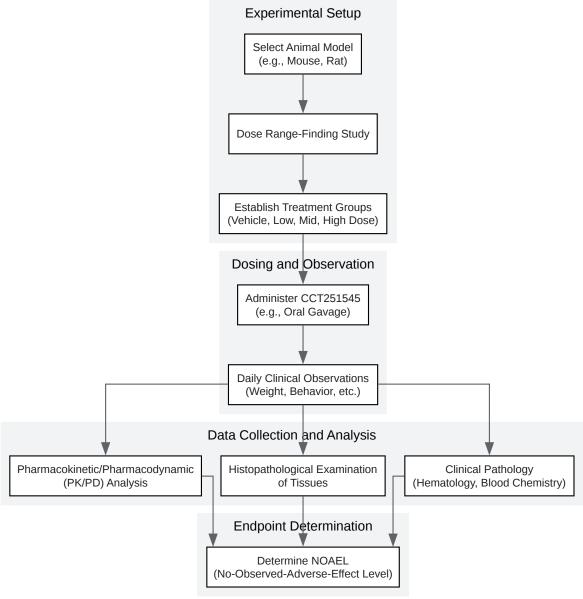


- Quantification of goblet cell differentiation via Alcian Blue staining.
- Reference:[1]

Visualizations



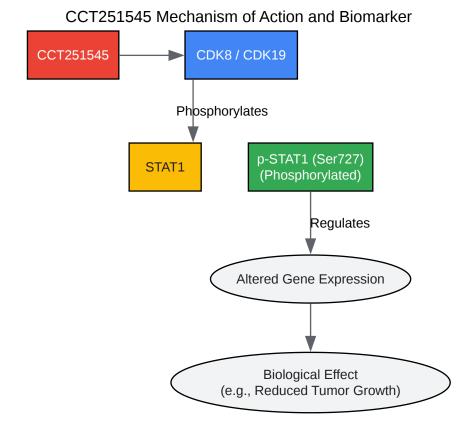
General In Vivo Toxicity Assessment Workflow



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Caption: General workflow for in vivo toxicity assessment of a compound like CCT251545.





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Caption: **CCT251545** inhibits CDK8/19, preventing STAT1 phosphorylation, a key biomarker.

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